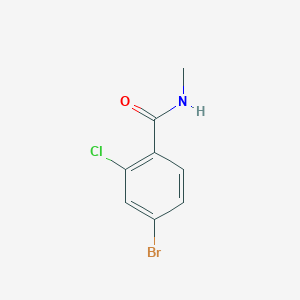

4-Bromo-2-chloro-N-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLXVXIDMCMCCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80728997 | |

| Record name | 4-Bromo-2-chloro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893420-23-0 | |

| Record name | 4-Bromo-2-chloro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Halogenated Benzamide Derivatives in Synthetic Methodology

Halogenated benzamide (B126) derivatives are a class of organic compounds characterized by a benzene (B151609) ring substituted with at least one halogen atom and an amide functional group. These structures are of significant interest in synthetic and medicinal chemistry due to the profound influence of halogen atoms on the physicochemical properties of the parent molecule. The introduction of halogens such as bromine and chlorine can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

The benzamide moiety itself is a common feature in many biologically active molecules and provides a stable scaffold that can be readily functionalized. The combination of the benzamide core with halogen substituents creates a versatile platform for the development of new compounds with tailored properties. For instance, the related compound 4-bromo-2-chlorobenzamide (B1343082) is recognized as a valuable intermediate in the synthesis of pharmaceuticals and agricultural chemicals. lookchem.com

Rationale for Dedicated Research on 4 Bromo 2 Chloro N Methylbenzamide

The specific substitution pattern of 4-Bromo-2-chloro-N-methylbenzamide, featuring a bromine atom at the para position, a chlorine atom at the ortho position, and an N-methylamide group, suggests a molecule with distinct electronic and steric properties. This unique arrangement of functional groups provides a compelling reason for dedicated research into its synthesis and characterization. The interplay between the electron-withdrawing effects of the halogens and the N-methylamide group can influence the reactivity of the aromatic ring and the conformational preferences of the molecule.

Furthermore, understanding the synthesis and properties of this specific di-halogenated N-methylbenzamide contributes to the broader knowledge base of structure-activity relationships (SAR) within this chemical class. By systematically studying compounds like this compound, chemists can gain deeper insights into how specific substitution patterns impact molecular behavior, which is crucial for the rational design of new functional molecules.

Overview of Key Research Avenues and Methodologies

Conventional Amide Bond Formation Approaches

The formation of the amide bond in this compound is a critical step that can be achieved through various conventional methods. These methods typically involve the reaction of a carboxylic acid derivative with an amine.

Acyl Halide Route: In Situ Generation and Reactivity

A common and effective method for synthesizing amides is the reaction between an acyl halide and an amine. In the case of this compound, this involves the reaction of 4-bromo-2-chlorobenzoyl chloride with methylamine.

The requisite acyl chloride, 4-bromo-2-chlorobenzoyl chloride, can be prepared from the corresponding carboxylic acid, 4-bromo-2-chlorobenzoic acid. sigmaaldrich.com A standard method for this conversion is the reaction of the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). For instance, refluxing 5-bromo-2-chlorobenzoic acid with thionyl chloride, catalyzed by DMF, effectively yields the corresponding acyl chloride. google.com This acyl chloride is often generated in situ and used immediately in the subsequent reaction with the amine without purification. This approach is efficient as it minimizes the handling of the often-moisture-sensitive acyl halide.

The subsequent reaction of 4-bromo-2-chlorobenzoyl chloride with methylamine is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct.

Direct Condensation with Activating Agents

An alternative to the acyl halide route is the direct condensation of the carboxylic acid (4-bromo-2-chlorobenzoic acid) with the amine (methylamine) using a coupling or activating agent. This approach avoids the need to first convert the carboxylic acid to a more reactive species like an acyl halide.

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), are widely used as coupling agents in amide bond formation. The mechanism involves the activation of the carboxylic acid by EDCI to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine.

The use of additives, such as 1-hydroxybenzotriazole (B26582) (HOBt), is common in these reactions. HOBt can react with the O-acylisourea to form an active ester, which can then react with the amine. This two-step process can help to improve yields and reduce the risk of side reactions.

Phosphonium (B103445) salt-based coupling reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent), are also powerful tools for amide synthesis. wikipedia.org The BOP reagent activates the carboxylic acid to form an acyloxyphosphonium salt. googleapis.com This activated species readily reacts with the amine to yield the desired amide. wikipedia.org

A key advantage of the BOP reagent is its ability to suppress side reactions, which can be particularly beneficial in complex syntheses. wikipedia.org The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to facilitate the reaction. googleapis.comchemicalbook.com

A study on the synthesis of N-benzyl-4-bromo-N-methylbenzamide, a structurally similar compound, utilized a method involving the in situ generation of phosphonium salts from triphenylphosphine (B44618) and N-chlorophthalimide. nih.gov This methodology was effective for a range of carboxylic acids and amines, affording good to excellent yields at room temperature. nih.govresearchgate.net

Solvent Systems and Reaction Optimization

The choice of solvent and the optimization of reaction conditions are crucial for maximizing the yield and purity of this compound.

Commonly used solvents for these types of reactions include aprotic solvents such as dichloromethane (B109758) (DCM), acetonitrile (B52724) (MeCN), and toluene (B28343). nih.govacs.org The selection of the solvent can influence the solubility of the reactants and the rate of the reaction. For instance, in the synthesis of N-benzyl-4-bromo-N-methylbenzamide, both acetonitrile and toluene were used effectively. nih.govacs.org

Optimization of reaction parameters such as temperature, reaction time, and stoichiometry of reagents is essential. researchgate.net For example, in the phosphonium salt-mediated synthesis of N-benzyl-4-bromo-N-methylbenzamide, the reaction was carried out at room temperature for 12 hours. nih.gov In contrast, some reactions may require heating to proceed at a reasonable rate. acs.org The use of an excess of the amine or the coupling agent may be necessary to drive the reaction to completion.

Purification of the final product is typically achieved through techniques such as recrystallization or column chromatography. nih.govacs.org

Advanced Synthetic Transformations for Aryl Halides

The bromo and chloro substituents on the aromatic ring of this compound open up possibilities for further functionalization through advanced synthetic transformations. While the primary focus here is on the synthesis of the parent compound, it is worth noting that these aryl halide moieties can serve as handles for cross-coupling reactions.

For example, the bromine atom is particularly susceptible to substitution in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. nih.gov These reactions allow for the introduction of a wide variety of substituents at the 4-position of the benzamide ring, enabling the synthesis of a diverse library of derivatives.

For instance, a study on the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives demonstrated the successful use of Suzuki cross-coupling reactions to introduce various aryl and heteroaryl groups. nih.gov This highlights the potential for similar transformations on this compound to create novel compounds with potentially interesting properties.

An Examination of the Synthetic and Derivatization Strategies for this compound

Structural Characterization and Crystallographic Analysis

Single-Crystal X-ray Diffraction Studies

No published single-crystal X-ray diffraction studies for 4-Bromo-2-chloro-N-methylbenzamide were found. Therefore, information regarding its fundamental crystallographic properties is unavailable.

Crystal System, Space Group, and Unit Cell Parameters

There is no documented information on the crystal system, space group, or unit cell parameters for this compound.

Molecular Conformation, Torsion Angles, and Dihedral Relationships

Details on the molecular conformation, including critical torsion angles and the dihedral relationships between the benzamide (B126) moiety and the aromatic ring, have not been reported.

Intermolecular Interactions and Hydrogen Bonding Networks

The nature of intermolecular forces, such as hydrogen bonding, which dictates the crystal packing, remains uncharacterized.

Geometrical Parameters: Bond Lengths and Bond Angles

Specific intramolecular distances and angles, which provide insight into the molecular geometry, are not available in the literature.

Vibrational Spectroscopy for Molecular Structure Elucidation

Comprehensive spectroscopic analysis to elucidate the molecular structure of this compound appears to be absent from the public record.

Fourier Transform Infrared (FT-IR) Spectroscopy

No Fourier Transform Infrared (FT-IR) spectroscopy data has been published for this compound. This information would typically be used to identify characteristic vibrational modes of its functional groups.

While information exists for analogous compounds such as 4-Bromo-2-fluoro-N-methylbenzamide and 4-Chloro-N-methylbenzamide, the strict focus on this compound precludes the inclusion of such data. Further research and publication are necessary to provide the specific structural and spectroscopic details for this particular compound.

Characteristic Absorption Bands of Amide and Aryl Halide Moieties

The amide group in a secondary amide like this compound gives rise to several distinct absorption bands. The N-H stretching vibration is typically observed in the region of 3350-3180 cm⁻¹. The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense absorptions in the spectrum and is expected to appear in the range of 1680-1630 cm⁻¹. The Amide II band, which arises from a combination of N-H in-plane bending and C-N stretching vibrations, is anticipated to be found between 1570 and 1515 cm⁻¹.

The aryl halide functionalities also produce characteristic absorption bands. The C-Cl stretching vibrations are typically found in the 830-560 cm⁻¹ region, while the C-Br stretching vibrations appear at lower wavenumbers, generally between 680 and 515 cm⁻¹. The out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring are also informative and are expected in the 900-690 cm⁻¹ range, with the specific pattern being indicative of the 1,2,4-trisubstitution pattern.

Impact of Substituents on Vibrational Frequencies

The electronic effects of the substituents on the benzene ring—the electron-withdrawing chloro and bromo groups and the amide group—influence the vibrational frequencies of the molecule. The halogens, being electron-withdrawing, can affect the electron density of the aromatic ring and the attached carbonyl group. This can lead to a slight shift in the position of the Amide I band. A study on the vibrational spectra of 5-fluoro, 5-chloro, and 5-bromo-cytosines demonstrated that halogen substituents do have a discernible effect on the vibrational frequencies of the parent molecule. rsc.org Similarly, the position of the carbonyl group in the ortho position to the chlorine atom can influence its vibrational frequency through both electronic and steric effects.

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While specific Raman data for this compound is not available, the spectrum would be expected to show strong bands for the aromatic ring vibrations and the C-Br and C-Cl stretching vibrations. Aromatic ring breathing modes are typically strong and sharp in Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectral Interpretation: Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the N-methyl protons. Due to the 1,2,4-trisubstitution pattern on the benzene ring, three aromatic protons will be present in different chemical environments, leading to three distinct signals. The proton ortho to the bromine atom is expected to be a doublet, the proton between the chlorine and bromine atoms a doublet of doublets, and the proton ortho to the carbonyl group a doublet. The electron-withdrawing nature of the substituents will generally shift these protons downfield.

The N-methyl group will appear as a doublet due to coupling with the adjacent N-H proton, typically in the range of δ 2.8-3.0 ppm. The amide proton (N-H) will likely appear as a broad singlet or a quartet (if coupling to the methyl group is resolved). For comparison, in the related compound 4-bromo-N-methylbenzamide, the N-methyl protons appear as a doublet at δ 2.92 ppm with a coupling constant (J) of 4.8 Hz. chemicalbook.com

¹³C NMR Spectral Analysis: Chemical Shifts and Carbon Environments

The ¹³C NMR spectrum will provide information on the eight unique carbon atoms in this compound. The carbonyl carbon of the amide is expected to be the most downfield signal, typically in the range of 165-175 ppm. The aromatic carbons will appear in the region of 120-140 ppm. The carbons directly attached to the electron-withdrawing bromine and chlorine atoms will be deshielded and shifted downfield, while their precise chemical shifts are also influenced by the other substituents. The N-methyl carbon will appear as a single peak in the upfield region of the spectrum, around 25-30 ppm. For instance, the ¹³C NMR spectrum of 4-bromo-N-methylbenzamide shows the carbonyl carbon at δ 167.3 ppm and the N-methyl carbon at δ 26.9 ppm. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (based on analogous compounds)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~165-170 |

| Ar-C1 | - | ~135-140 |

| Ar-C2 | - | ~130-135 |

| Ar-C3 | ~7.5-7.8 | ~128-132 |

| Ar-C4 | - | ~125-130 |

| Ar-C5 | ~7.6-7.9 | ~130-134 |

| Ar-C6 | ~7.3-7.6 | ~125-129 |

| N-CH₃ | ~2.9-3.1 (d) | ~26-28 |

| N-H | ~6.0-8.0 (br s or q) | - |

Note: These are predicted values and the actual experimental values may vary. 'd' denotes a doublet, 'br s' a broad singlet, and 'q' a quartet.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY)

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, advanced 2D NMR techniques would be invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For this compound, COSY would show correlations between the adjacent aromatic protons, confirming their positions relative to each other. A cross-peak between the N-H proton and the N-methyl protons would also be expected.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. This would allow for the definitive assignment of each protonated aromatic carbon and the N-methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be particularly useful in assigning the quaternary carbons (C1, C2, and C4) and the carbonyl carbon by observing their correlations with the aromatic and N-methyl protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For example, a NOESY spectrum could show a correlation between the N-H proton and the aromatic proton at position 6, confirming the conformation of the amide group relative to the aromatic ring.

While specific 2D NMR studies on this compound are not documented in the available literature, the application of these techniques is a standard and essential part of the structural elucidation of novel organic compounds. clearsynth.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is critical for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, with the chemical formula C₈H₇BrClNO, the expected exact mass can be calculated.

The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) will result in a characteristic isotopic pattern for the molecular ion peak. The relative abundance of these isotopes will lead to a cluster of peaks, which is a key signature for compounds containing these halogens. The most abundant peak in this cluster would correspond to the ion containing the most abundant isotopes, ⁷⁹Br and ³⁵Cl. HRMS would be able to resolve these individual isotopic peaks, and the measured mass-to-charge ratio (m/z) for each would be within a very narrow tolerance (typically < 5 ppm) of the calculated theoretical value, thus confirming the elemental composition.

Table 1: Theoretical HRMS Data for this compound Molecular Ions

| Ion Formula | Isotopic Composition | Calculated m/z |

| [C₈H₇⁷⁹Br³⁵ClNO]⁺ | ⁷⁹Br, ³⁵Cl | 246.9454 |

| [C₈H₇⁸¹Br³⁵ClNO]⁺ | ⁸¹Br, ³⁵Cl | 248.9433 |

| [C₈H₇⁷⁹Br³⁷ClNO]⁺ | ⁷⁹Br, ³⁷Cl | 248.9424 |

| [C₈H₇⁸¹Br³⁷ClNO]⁺ | ⁸¹Br, ³⁷Cl | 250.9404 |

Note: The data in this table is theoretical and has been calculated based on the chemical formula.

Elucidation of Fragmentation Pathways

In mass spectrometry, following ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides valuable information about the compound's structure. For this compound, several key fragmentation pathways can be predicted based on its structure.

The primary fragmentation is likely to occur at the amide bond, which is one of the most labile bonds in the molecule. Cleavage of the C-N bond can result in the formation of a benzoyl cation derivative. Another significant fragmentation pathway could involve the loss of the methyl group from the amide nitrogen. Additionally, the loss of halogen atoms (Br or Cl) or the entire halo-substituted aromatic ring can lead to other characteristic fragment ions.

Table 2: Predicted Major Fragmentation Ions of this compound

| Predicted Fragment Ion | Structure | Predicted m/z | Fragmentation Pathway |

| [C₇H₃BrClO]⁺ | 4-Bromo-2-chlorobenzoyl cation | 218, 220, 222 | Cleavage of the amide C-N bond |

| [C₈H₆BrClNO]⁺ | Loss of a hydrogen radical | 246, 248, 250 | Loss of H• from the methyl group |

| [C₇H₄BrO]⁺ | Loss of Cl and CH₃N | 199, 201 | Complex fragmentation |

| [C₇H₄ClO]⁺ | Loss of Br and CH₃N | 155, 157 | Complex fragmentation |

| [CH₃NH]⁺ | Methylamino cation | 30 | Cleavage of the amide C-N bond |

Note: The m/z values are given for the major isotopic combinations. The data in this table is based on predicted fragmentation patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the substituted benzene ring. The benzoyl group is a strong chromophore. The presence of the bromine and chlorine atoms as substituents on the aromatic ring will influence the position and intensity of the absorption bands. These halogen substituents, along with the N-methylbenzamide group, are expected to cause a bathochromic (red) shift of the primary and secondary benzene absorption bands (the E and B bands) compared to unsubstituted benzene. The spectrum would likely show strong absorption in the UV region, characteristic of π → π* transitions within the aromatic system.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Predicted λmax (nm) | Type of Transition | Chromophore |

| ~210-230 | π → π* (E-band) | Substituted Benzene Ring |

| ~250-280 | π → π* (B-band) | Substituted Benzene Ring |

| ~290-320 | n → π* | Carbonyl Group |

Note: The data in this table is a prediction based on the analysis of similar structures and the effects of the present functional groups.

Computational Chemistry and Theoretical Studies on 4 Bromo 2 Chloro N Methylbenzamide

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of a molecule. These methods provide insights into the stability, reactivity, and spectroscopic characteristics of 4-Bromo-2-chloro-N-methylbenzamide.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed for the geometry optimization of molecules, which involves finding the arrangement of atoms that corresponds to the lowest energy state. For this compound, DFT calculations would provide the optimized bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, the same level of theory can be used to calculate the vibrational frequencies. These theoretical frequencies correspond to the different modes of vibration within the molecule and can be compared with experimental infrared (IR) and Raman spectroscopy data to aid in the assignment of spectral bands. Studies on similar molecules, such as other halogenated benzamides, have demonstrated the utility of DFT in accurately predicting these properties.

Table 1: Illustrative Example of DFT-Calculated Geometrical Parameters for a Benzamide (B126) Derivative

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Br | 1.90 Å |

| Bond Length | C-Cl | 1.74 Å |

| Bond Length | C=O | 1.23 Å |

| Bond Angle | C-C-Br | 120.5° |

| Bond Angle | C-C-Cl | 119.8° |

| Dihedral Angle | O=C-N-C | 180.0° |

Note: The values in this table are hypothetical and serve as an example of the type of data generated from DFT calculations.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties. For this compound, high-level ab initio calculations could be used to refine the energetic and electronic properties obtained from DFT. While computationally more expensive, these methods are valuable for benchmarking the results from more approximate methods and for obtaining highly reliable data on properties such as electron affinities and ionization potentials.

Conformational Analysis and Potential Energy Surface Exploration

The presence of rotatable bonds in this compound, such as the bond between the carbonyl carbon and the benzene (B151609) ring, and the C-N amide bond, allows for the existence of different conformers. Conformational analysis aims to identify the stable conformers and to determine their relative energies.

A potential energy surface (PES) scan can be performed by systematically rotating one or more dihedral angles and calculating the energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which are the energy barriers between conformers. Such an analysis would reveal the most likely shapes the molecule adopts and the energy required for it to change between these shapes. For substituted benzamides, the orientation of the amide group relative to the phenyl ring is a key conformational feature.

Intermolecular Interaction Studies

The way molecules of this compound interact with each other in the solid state or in solution is crucial for its physical properties. Computational methods can be used to study these non-covalent interactions.

The N-H group in this compound can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. This allows for the formation of intermolecular hydrogen bonds, which can play a significant role in the crystal packing of the compound.

Furthermore, the bromine and chlorine atoms in the molecule can participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile. Computational studies on other halogenated organic molecules have shown that halogen bonds can be a significant factor in determining the supramolecular assembly. The directionality and strength of these interactions can be investigated using high-level quantum chemical calculations and analysis of the molecular electrostatic potential.

Applications of 4 Bromo 2 Chloro N Methylbenzamide in Advanced Organic Synthesis

Utility as a Platform Molecule for Chemical Libraries

The architecture of 4-Bromo-2-chloro-N-methylbenzamide, featuring distinct reactive sites, makes it an ideal scaffold for the construction of chemical libraries. Combinatorial chemistry and high-throughput screening have revolutionized drug discovery, demanding a steady supply of diverse yet related molecules. The bromine and chlorine atoms on the aromatic ring, along with the N-methylamide group, provide orthogonal handles for a variety of chemical transformations.

The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups, as well as various nitrogen-based functionalities. The chlorine atom at the 2-position, being less reactive in typical palladium-catalyzed reactions compared to bromine, can either be retained for its electronic and steric influence or be targeted under more forcing reaction conditions, allowing for sequential and site-selective modifications.

The N-methylamide moiety can also be a point of diversification. For instance, hydrolysis of the amide bond would yield the corresponding carboxylic acid, which can then be coupled with a diverse set of amines to generate a library of new amide derivatives. This multi-faceted reactivity allows for the rapid generation of a large number of structurally related compounds from a single, readily accessible starting material.

Table 1: Potential Reactions for Library Synthesis using this compound

| Reaction Type | Reagents and Conditions | Potential for Diversification |

| Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | Introduction of various aromatic and heteroaromatic groups at the 4-position. |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Introduction of a wide range of primary and secondary amines at the 4-position. |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | Introduction of alkyne functionalities for further elaboration. |

| Amide Bond Formation (post-hydrolysis) | Various amines, coupling agents (e.g., HATU, EDC) | Creation of a diverse library of amide derivatives. |

Precursor Synthesis of Complex Bioactive Scaffolds

The true value of a building block is often realized in its ability to serve as a key intermediate in the synthesis of complex, biologically active molecules. Halogenated benzamides are frequently found at the core of many pharmaceuticals. A notable example is the analogous compound, 4-Bromo-2-fluoro-N-methylbenzamide, which is a crucial intermediate in the synthesis of Enzalutamide (MDV3100), a potent androgen receptor antagonist used in the treatment of prostate cancer. sigmaaldrich.comchemicalbook.com This precedent strongly suggests a similar role for this compound.

The presence of both a bromine and a chlorine atom on the benzene (B151609) ring allows for selective and sequential reactions to build up molecular complexity. For instance, the more reactive C-Br bond can be utilized in an initial coupling reaction, followed by a subsequent transformation at the C-Cl bond. This stepwise approach is fundamental in the convergent synthesis of complex targets.

Furthermore, the substituted benzamide (B126) moiety is a common feature in a variety of bioactive compounds, including those with antitumor and anti-inflammatory properties. nih.govguidechem.com The specific substitution pattern of this compound can influence the conformational preferences and electronic properties of the molecule, which are critical for its interaction with biological targets. Research into N-substituted benzamide derivatives has shown that the nature and position of substituents on the aromatic ring can significantly impact their anti-proliferative activity. nih.gov

Development of Novel Materials and Functional Molecules

The applications of this compound are not limited to the life sciences. The unique electronic and structural features of this compound make it a candidate for the development of novel materials. The presence of halogen atoms can be exploited to tune the electronic properties of organic materials, which is relevant for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The ability of bromine and chlorine to participate in halogen bonding, a non-covalent interaction, can be used to direct the self-assembly of molecules into well-ordered supramolecular structures. nih.gov This can be a powerful tool for the bottom-up fabrication of functional nanomaterials with tailored properties. The N-methylamide group can also participate in hydrogen bonding, further contributing to the formation of predictable and stable solid-state architectures. While direct applications of this compound in materials science are not yet prominent in the literature, the fundamental properties of the molecule suggest a fertile ground for future research in this area.

Role in Multi-Step Synthesis Sequences

In the intricate chess game of a multi-step organic synthesis, every move—every reaction—must be carefully planned. This compound can serve as a strategic linchpin in such sequences. Its utility lies in its pre-functionalized nature, offering a stable and reliable starting point for the construction of more elaborate molecules.

Table 2: Physicochemical Properties of Related Benzamide Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 893420-23-0 | C₈H₇BrClNO | 248.50 |

| 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 | C₈H₇BrFNO | 232.05 |

| N-(4-Bromo-phenyl)-2-chloro-benzamide | 66569-05-9 | C₁₃H₉BrClNO | 310.58 |

| 4-Bromo-N-methylbenzamide | 27466-83-7 | C₈H₈BrNO | 214.06 |

While this compound may not yet be a household name in the annals of blockbuster drugs or revolutionary materials, its structural attributes position it as a highly valuable and versatile tool in the hands of the synthetic chemist. Its capacity to serve as a platform for chemical library generation, a precursor for intricate bioactive scaffolds, a potential component of novel functional materials, and a strategic element in multi-step synthesis underscores its significance. As the demand for novel and complex molecules continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in shaping the future of chemical synthesis.

Q & A

Q. What structure-activity relationship (SAR) studies are feasible for optimizing bioactivity?

- Methodology :

- Substituent variation : Synthesize analogs with F, NO₂, or CF₃ groups at the 2-/4-positions.

- Biological testing : Compare IC₅₀/MIC values against parent compound.

- Pharmacophore mapping : Identify essential groups (e.g., Br for hydrophobic interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.